molecular formula C15H23NO2 B14683376 Phenol, o-tert-butyl-, diethylcarbamate CAS No. 28460-08-4

Phenol, o-tert-butyl-, diethylcarbamate

Cat. No.: B14683376
CAS No.: 28460-08-4
M. Wt: 249.35 g/mol
InChI Key: ILLWWCPTMOEPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, o-tert-butyl-, diethylcarbamate is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a tert-butyl group and a diethylcarbamate group attached to the phenol ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of zinc dust and tert-butyl chloride to selectively introduce the tert-butyl group under mild conditions . The diethylcarbamate group can be introduced through a reaction with diethylcarbamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, o-tert-butyl-, diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

Phenol, o-tert-butyl-, diethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for phenols.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, o-tert-butyl-, diethylcarbamate involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and interact with active sites of enzymes, while the tert-butyl and diethylcarbamate groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and enzyme activity, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, o-tert-butyl-: Lacks the diethylcarbamate group but shares similar reactivity.

    Phenol, diethylcarbamate: Lacks the tert-butyl group but has similar functional groups.

    tert-Butylphenol: Similar structure but without the diethylcarbamate group.

Uniqueness

Phenol, o-tert-butyl-, diethylcarbamate is unique due to the presence of both the tert-butyl and diethylcarbamate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various applications.

Properties

CAS No.

28460-08-4

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(2-tert-butylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-11-9-8-10-12(13)15(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

ILLWWCPTMOEPDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=C1C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.